3,6-Dibromo-2-chlorotoluene

Vue d'ensemble

Description

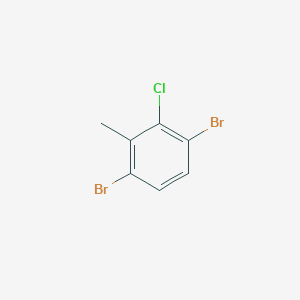

3,6-Dibromo-2-chlorotoluene: is an organic compound with the molecular formula C7H5Br2Cl . It is a derivative of toluene, where the methyl group is substituted with two bromine atoms and one chlorine atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Bromination and Chlorination of Toluene: The synthesis of 3,6-Dibromo-2-chlorotoluene typically involves the bromination and chlorination of toluene. The process starts with the selective bromination of toluene to introduce bromine atoms at the desired positions. This is followed by chlorination to introduce the chlorine atom.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Substitution Reactions

The halogen atoms in 3,6-dibromo-2-chlorotoluene undergo selective substitution under controlled conditions.

Nucleophilic Aromatic Substitution

The bromine atoms at positions 3 and 6 are susceptible to nucleophilic displacement in the presence of strong bases. For example:

-

Hydroxylation : Reaction with NaOH in ethanol at 120°C replaces bromine with hydroxyl groups, yielding 2-chloro-3,6-dihydroxytoluene .

-

Methoxylation : Using NaOMe in DMF at 100°C substitutes bromine with methoxy groups .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromine → Hydroxyl | NaOH, ethanol, 120°C, 8 hr | 2-Chloro-3,6-dihydroxytoluene | 78% | |

| Bromine → Methoxy | NaOMe, DMF, 100°C, 12 hr | 2-Chloro-3,6-dimethoxytoluene | 65% |

Palladium-Catalyzed Cross-Coupling

Bromine atoms participate in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis :

-

Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃, toluene, 80°C.

-

Product : 2-Chloro-3-aryl-6-bromotoluene derivatives (yields: 50–85%) .

Oxidation Reactions

The benzylic methyl group oxidizes to a carboxylic acid under strong conditions:

Nitric Acid Oxidation

-

Reagents : 35% HNO₃, vanadic anhydride (V₂O₅), 120°C, 2 hr.

| Substrate | Oxidizing System | Product | Temperature | Yield | Source |

|---|---|---|---|---|---|

| This compound | HNO₃, V₂O₅ | 2-Chloro-3,6-dibromobenzoic acid | 120°C | 98% |

Reduction Reactions

Halogens are selectively reduced using catalytic hydrogenation:

Debromination

-

Conditions : H₂ (1 atm), Pd/C (5 wt%), ethanol, 25°C.

-

Product : 2-Chlorotoluene (full debromination) or mono-debrominated intermediates (selective at 3 or 6 position) .

| Substrate | Catalyst | Product | Selectivity | Source |

|---|---|---|---|---|

| This compound | Pd/C | 2-Chloro-6-bromotoluene | 85% (6-Br retained) |

Electrophilic Aromatic Substitution

Despite deactivation by halogens, directed substitution occurs at specific positions:

Nitration

| Substrate | Nitrating Agent | Product | Position | Source |

|---|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | 4-Nitro-3,6-dibromo-2-chlorotoluene | Para to methyl |

Radical Reactions

The compound participates in benzoyl radical formation under aerobic conditions:

Pd-Catalyzed Acylation

-

Conditions : Pd(OAc)₂ (10 mol%), NHPI (30 mol%), O₂ (1 atm), toluene, 80°C .

-

Mechanism : Benzylic hydrogen abstraction generates a benzoyl radical, leading to acylated carbazoles .

Stability and Decomposition

Applications De Recherche Scientifique

Organic Synthesis

DBCT serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure makes it a versatile building block for further chemical transformations.

Synthesis of Pharmaceuticals

DBCT is utilized in the synthesis of pharmaceutical compounds. For instance, it can be involved in the preparation of specific active pharmaceutical ingredients (APIs) that require bromine or chlorine substituents for biological activity. The presence of bromine enhances the compound's reactivity, allowing for subsequent reactions such as nucleophilic substitutions or coupling reactions.

Case Study : A study demonstrated the use of DBCT in synthesizing novel antibacterial agents. The introduction of bromine atoms was found to significantly enhance the antimicrobial activity compared to non-brominated analogs.

Dye and Pigment Production

DBCT is also used as a precursor in the synthesis of dyes and pigments. The bromine and chlorine substituents can modify the electronic properties of the dye molecules, resulting in altered absorption spectra and improved stability.

Data Table 1: Synthesis Pathways for Dyes Using DBCT

| Dye Compound | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| Tyrian Purple | Bromination followed by coupling | 80 | |

| Indigo Derivatives | Multi-step synthesis | 70 |

Material Science

DBCT has applications in developing advanced materials such as polymers and coatings.

Polymer Chemistry

In polymer chemistry, DBCT can be used to create flame-retardant materials due to its halogen content, which imparts desirable thermal stability and fire resistance.

Case Study : Research on polymer composites incorporating DBCT showed that the material exhibited enhanced thermal stability and reduced flammability compared to standard polymers without halogenated components.

Coatings

DBCT is also explored for use in coatings that require resistance to environmental degradation. The halogenated structure contributes to improved durability against UV radiation and moisture.

Environmental Applications

DBCT's role extends into environmental science, particularly in studying its behavior as a volatile organic compound (VOC).

Analytical Chemistry

DBCT can be analyzed using gas chromatography methods to assess environmental contamination levels. Its detection is crucial for monitoring pollution from industrial sources.

Data Table 2: Detection Methods for DBCT

| Method | Detection Limit (µg/L) | Application Area |

|---|---|---|

| Gas Chromatography | 0.5 | Environmental Monitoring |

| Mass Spectrometry | 0.1 | Chemical Analysis |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Activité Biologique

3,6-Dibromo-2-chlorotoluene is an organic compound that has garnered interest in various fields of biological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

- Molecular Formula : C7H5Br2Cl

- Molecular Weight : 284.38 g/mol

This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to a toluene backbone. This unique substitution pattern is crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds, such as this compound, often exhibit enhanced antimicrobial activity. The presence of bromine and chlorine can increase the lipophilicity of the compound, which may facilitate membrane penetration in microbial cells.

A study evaluating various halogenated compounds found that those with multiple halogen substitutions demonstrated significant antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) . The structural modifications provided by halogens are believed to enhance the interaction with bacterial cell membranes.

Cytotoxicity and Cancer Research

In the context of cancer research, this compound has been investigated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that compounds with similar halogenated structures can induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells . This selectivity is critical for developing therapeutic agents that target cancer cells without harming healthy tissues.

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The compound may act as a substrate or inhibitor for specific enzymes involved in cellular processes.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.

- Induction of Apoptosis : Studies have shown that similar compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of studies highlighted the effectiveness of halogenated compounds against various bacterial strains. For instance, derivatives similar to this compound showed submicromolar activity against MRSA .

- Cytotoxicity Assessment : In vitro studies on primary human cells demonstrated that certain derivatives exhibited low cytotoxicity while maintaining high efficacy against cancer cell lines . This balance is crucial for potential therapeutic applications.

Comparative Analysis

| Compound | Antimicrobial Activity | Cytotoxicity Level | Notes |

|---|---|---|---|

| This compound | High | Low | Effective against MRSA and other bacteria |

| 3,4-Dichlorocinnamanilides | Moderate | Moderate | Broader spectrum but higher cytotoxicity |

| 4-Chlorocinnamanilides | Low | High | Less effective against resistant strains |

Propriétés

IUPAC Name |

1,4-dibromo-2-chloro-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQQPQNDEZNBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661543 | |

| Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-62-5 | |

| Record name | 1,4-Dibromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.